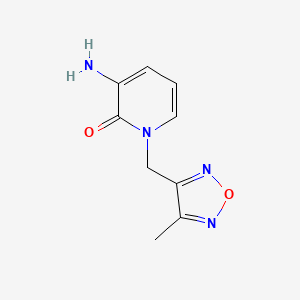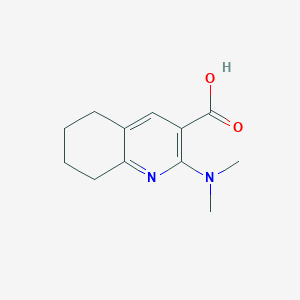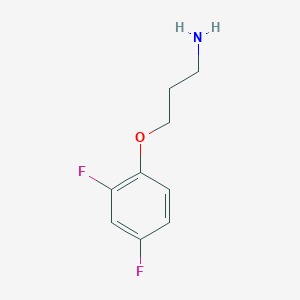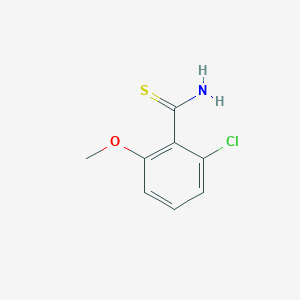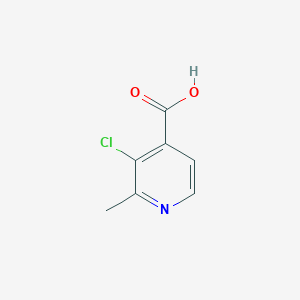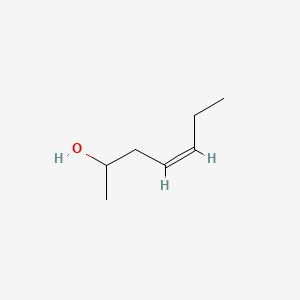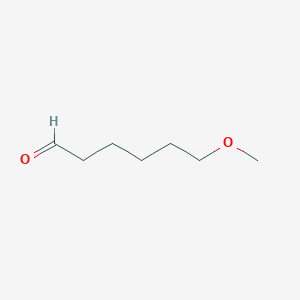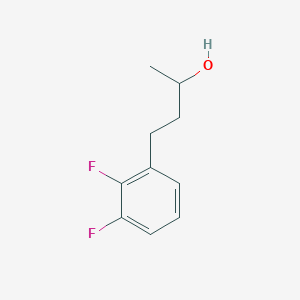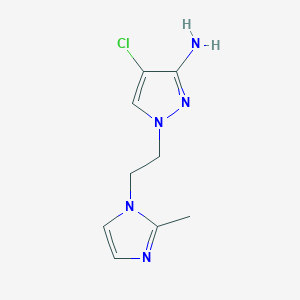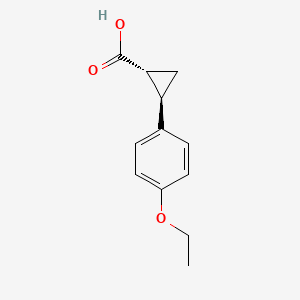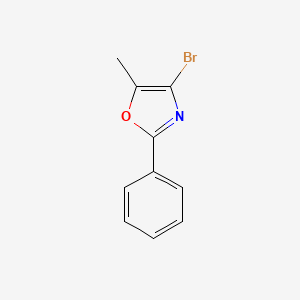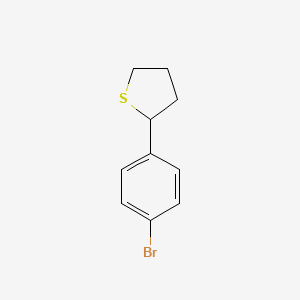
2-(4-Bromophenyl)thiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)thiolane is an organic compound characterized by a thiolane ring substituted with a bromophenyl group at the second position Thiolanes are five-membered sulfur-containing heterocycles, and the presence of a bromophenyl group adds unique chemical properties to this compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)thiolane typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with thiolane-2-thiol under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiolate anion attacks the benzyl chloride, leading to the formation of the desired thiolane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(4-Bromophenyl)thiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenylthiolane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthiolane.
Substitution: Various substituted thiolanes depending on the nucleophile used.
科学的研究の応用
2-(4-Bromophenyl)thiolane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-Bromophenyl)thiolane depends on its specific application. In chemical reactions, the thiolane ring can act as a nucleophile or electrophile, depending on the reaction conditions. The bromophenyl group can participate in various substitution reactions, allowing for the formation of diverse derivatives. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to potential therapeutic effects.
類似化合物との比較
2-Phenylthiolane: Lacks the bromine substituent, leading to different reactivity and properties.
2-(4-Chlorophenyl)thiolane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.
2-(4-Methylphenyl)thiolane: Contains a methyl group instead of bromine, affecting its reactivity and applications.
Uniqueness: 2-(4-Bromophenyl)thiolane is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile compound in organic synthesis and materials science.
特性
分子式 |
C10H11BrS |
|---|---|
分子量 |
243.17 g/mol |
IUPAC名 |
2-(4-bromophenyl)thiolane |
InChI |
InChI=1S/C10H11BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10H,1-2,7H2 |
InChIキー |
MYMSHLXUVSXSRS-UHFFFAOYSA-N |
正規SMILES |
C1CC(SC1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


